molecular formula C7H5N3OS B1625644 2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 37891-04-6

2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No. B1625644
CAS RN: 37891-04-6
M. Wt: 179.2 g/mol
InChI Key: NLQLNIRVMDWHJE-UHFFFAOYSA-N
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Description

The compound “2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one” is a chemical structure that has been identified to have broad-spectrum antibacterial activity and reasonable antifungal activity .


Synthesis Analysis

The synthesis of this compound has been optimized by varying solvents, catalysts, and the use of microwave irradiation. The best conditions were found to be using DMF as a solvent, I2 (10 mol%), and a 30-minute reaction time compared to 15 hours for classic conventional heating . Another method involved the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several key intermediates in its synthesis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2-amino-nicotinonitriles with carbonyls . This reaction is catalyzed by DBU under microwave irradiation .


Physical And Chemical Properties Analysis

The pharmacokinetic properties and calculation of drug likeness of this compound suggested good traditional drug-like properties .

Scientific Research Applications

Green Chemistry Synthesis

The compound has been utilized in green chemistry for the synthesis of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones using a microwave-assisted protocol . This method is catalyzed by DBU in an aqueous medium, offering a clean, efficient, and facile approach with good yield . The DBU–H2O system can be recycled multiple times without loss of activity, highlighting its sustainability .

Antimicrobial Activity

Research has identified this compound as having broad-spectrum antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.49–3.9 μg/mL. It also exhibits reasonable antifungal activity with an MIC of 31.25 μg/mL . This positions it as a potential candidate for developing new antimicrobial agents.

Mechanism of Action

Target of Action

It has been found to exhibit broad-spectrum antibacterial and reasonable antifungal activity , suggesting that it may target key enzymes or proteins in these organisms.

Pharmacokinetics

The compound was found to have good traditional drug-like properties , suggesting that it may have favorable pharmacokinetic characteristics.

Result of Action

The compound has been found to exhibit broad-spectrum antibacterial activity, with a minimum inhibitory concentration (MIC) ranging from 0.49 to 3.9 μg/mL, and reasonable antifungal activity, with an MIC of 31.25 μg/mL . This suggests that it is effective in inhibiting the growth of a variety of bacteria and some fungi.

properties

IUPAC Name

2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3OS/c11-6-4-2-1-3-8-5(4)9-7(12)10-6/h1-3H,(H2,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQLNIRVMDWHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=S)NC2=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00530236
Record name 2-Sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37891-04-6
Record name 2-Sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential applications of 2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives in medicinal chemistry?

A1: Research suggests that 2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives show promise as potential anticancer agents. For instance, derivatives incorporating a morpholine ring demonstrated promising in vitro activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. [] Notably, compound 7b exhibited significant activity against both cell lines, with IC50 values comparable to the standard anticancer drug cisplatin. [] Further studies exploring the structure-activity relationship and in vivo efficacy of these derivatives are necessary to fully understand their therapeutic potential.

Q2: How does the structure of 2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives influence their anticancer activity?

A2: While specific structure-activity relationships require further investigation, preliminary findings indicate that incorporating specific substituents can significantly impact the anticancer activity of 2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives. For example, the presence of a morpholine ring at position 7 of the pyrido[2,3-d]pyrimidinone scaffold, as seen in compound 7b, significantly enhanced activity against both A-549 and HepG-2 cell lines. [] This suggests that modifications at this position could be crucial for optimizing anticancer activity.

Q3: Have any computational studies been conducted to understand the activity of 2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives?

A3: Yes, computational studies utilizing Molecular Operating Environment (MOE) software have been employed to support the observed biological activity of these compounds. [] These studies provide insights into the potential binding modes and interactions of these derivatives with their biological targets, further aiding in the understanding of their structure-activity relationships.

Q4: Beyond anticancer activity, are there other potential applications for 2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives?

A4: Research suggests that derivatives of 2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one, particularly those with quinazolinone structures, can act as corrosion inhibitors for mild steel in acidic environments. [] These compounds demonstrate the ability to adsorb onto the metal surface, forming a protective layer that mitigates corrosion. [] The inhibition efficiency was found to be influenced by the specific substituents on the quinazolinone ring. []

Q5: What analytical techniques are commonly used to characterize 2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives?

A5: Characterization of these compounds routinely involves techniques like elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, ] These techniques provide valuable information regarding the elemental composition, functional groups, and structural arrangement of the synthesized derivatives. Additionally, X-ray crystallography has been used to determine the crystal structure of specific derivatives, providing detailed insights into their three-dimensional conformation. []

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